molecular formula C13H20O4 B14662493 Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate CAS No. 50781-90-3

Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate

Cat. No.: B14662493
CAS No.: 50781-90-3
M. Wt: 240.29 g/mol
InChI Key: ZVQGVLBFVUXUFN-UHFFFAOYSA-N
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Description

Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate is a structurally complex ester featuring a hept-5-ynoate backbone with a tetrahydropyran-2-yl (oxan-2-yl) ether substituent at the 7-position. This compound serves as a critical intermediate in the synthesis of bioactive molecules, particularly prostaglandins and isoprostanes, which are pivotal in inflammatory and oxidative stress pathways . Its synthetic utility lies in the strategic placement of the tetrahydropyran (THP) protecting group, which enhances stability during multi-step reactions while allowing selective deprotection under mild acidic conditions . The alkyne moiety (hept-5-ynoate) enables further functionalization via click chemistry or cycloaddition reactions, making it versatile in medicinal chemistry and materials science.

Properties

CAS No.

50781-90-3

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

methyl 7-(oxan-2-yloxy)hept-5-ynoate

InChI

InChI=1S/C13H20O4/c1-15-12(14)8-4-2-3-6-10-16-13-9-5-7-11-17-13/h13H,2,4-5,7-11H2,1H3

InChI Key

ZVQGVLBFVUXUFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC#CCOC1CCCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate typically involves the reaction of an appropriate alkyne with an oxane derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the alkyne is reacted with an oxane derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the alkyne moiety to an alkene or alkane.

    Substitution: The oxane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related esters and ethers with varying substituents, protective groups, and applications (Table 1).

Table 1: Comparative Analysis of Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate and Analogues

Compound Name Molecular Formula Key Substituents/Features Applications/Reactivity Reference
This compound C₁₃H₂₀O₄ 7-O-THP, alkyne (hept-5-ynoate) Prostaglandin/isoprostane synthesis
Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)heptanoate C₁₉H₃₄O₄Si Triethylsilyl (TES) ether, ketone Stable intermediate for silyl-protected syntheses
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₂H₂₀O₅ Diphenyl, carbonate group β,γ-unsaturated β-lactone precursor
7α-Hydroxy-3-oxo-4-cholestenoate C₂₇H₄₂O₄ Steroid backbone, hydroxy/oxo groups Biomarker for bile acid metabolism

Key Differences and Implications

  • Protective Groups : The THP group in the target compound offers hydrolytic stability compared to triethylsilyl (TES) ethers, which require fluoride-based deprotection . Conversely, TES provides steric bulk that may hinder undesired side reactions in crowded synthetic environments.
  • Reactivity: The alkyne in this compound enables conjugation or cyclization, whereas the diphenyl carbonate in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate facilitates nucleophilic displacement reactions .
  • Biological Relevance: Unlike the steroid-derived 7α-hydroxy-3-oxo-4-cholestenoate (a bile acid intermediate) , the target compound is synthetic and lacks inherent bioactivity but is crucial for accessing bioactive prostaglandins .

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